molecular formula C9H15NO2 B12274878 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one

1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B12274878
M. Wt: 169.22 g/mol
InChI Key: QBPDVGIQEZTACE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone family Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyrrolidinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The exact pathways and targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one stands out due to its cyclopropylmethyl and hydroxymethyl substituents, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H15NO2/c11-6-8-3-9(12)10(5-8)4-7-1-2-7/h7-8,11H,1-6H2

InChI Key

QBPDVGIQEZTACE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(CC2=O)CO

Origin of Product

United States

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